N-(2-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)ethyl)benzamide
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Overview
Description
N-(2-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)ethyl)benzamide is a complex organic compound with a unique structure that includes a cyclohexene ring, a sulfamoyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)ethyl)benzamide typically involves multiple steps. One common method starts with the preparation of the cyclohexenyl ethylamine intermediate, which is then reacted with a sulfamoyl chloride derivative to introduce the sulfamoyl group. The final step involves the coupling of this intermediate with benzoyl chloride to form the benzamide moiety. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The cyclohexene ring can be oxidized to form a cyclohexanone derivative.
Reduction: The benzamide moiety can be reduced to form a benzylamine derivative.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzamides and sulfamides.
Scientific Research Applications
N-(2-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The benzamide moiety can interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide
- N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxybenzamide
- 2-(1-cyclohexenyl)cyclohexanone
Uniqueness
N-(2-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)ethyl)benzamide is unique due to the presence of both the sulfamoyl and benzamide groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile chemical reactivity and potential therapeutic applications that are not observed in similar compounds.
Properties
IUPAC Name |
N-[2-[2-(cyclohexen-1-yl)ethylsulfamoyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c20-17(16-9-5-2-6-10-16)18-13-14-23(21,22)19-12-11-15-7-3-1-4-8-15/h2,5-7,9-10,19H,1,3-4,8,11-14H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSNTHCTCIYXCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNS(=O)(=O)CCNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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